![molecular formula C4H4N8O9 B15393976 1,3,4,6-Tetranitrohexahydroimidazo[4,5-d]imidazol-2(1H)-one CAS No. 130256-72-3](/img/structure/B15393976.png)
1,3,4,6-Tetranitrohexahydroimidazo[4,5-d]imidazol-2(1H)-one
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Description
1,3,4,6-Tetranitrohexahydroimidazo[4,5-d]imidazol-2(1H)-one is a useful research compound. Its molecular formula is C4H4N8O9 and its molecular weight is 308.12 g/mol. The purity is usually 95%.
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Biological Activity
1,3,4,6-Tetranitrohexahydroimidazo[4,5-d]imidazol-2(1H)-one is a compound of significant interest due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C4H4N8O9
- Molecular Weight : 308.12 g/mol
- CAS Number : 15040715
The compound features multiple nitro groups, which are known to influence its reactivity and biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities:
- Antimicrobial Properties : Research indicates that compounds with similar imidazole structures exhibit antimicrobial effects. The presence of nitro groups may enhance these properties by disrupting microbial cell membranes or inhibiting essential enzymes.
- Cytotoxicity : Studies have shown that nitro-containing compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive nitrogen species (RNS), leading to oxidative stress and apoptosis.
- Potential as an Explosive Compound : While primarily a concern in military and industrial contexts, the explosive nature of tetranitro compounds can lead to toxicological studies focusing on environmental and health impacts.
The biological mechanisms by which this compound exerts its effects can be summarized as follows:
- Nitro Group Reduction : In biological systems, nitro groups can be reduced to amines by various enzymes. This reduction can result in the formation of reactive intermediates that interact with cellular macromolecules.
- Oxidative Stress Induction : The compound may induce oxidative stress through the generation of RNS or reactive oxygen species (ROS), which can damage DNA, proteins, and lipids.
Case Studies
Several studies have investigated the biological effects of similar nitro compounds:
- Study on Antimicrobial Activity :
- Cytotoxicity Assessment in Cancer Cells :
- Toxicological Studies :
Data Tables
Biological Activity | Study Reference | Observations |
---|---|---|
Antimicrobial | Journal of Medicinal Chemistry | Significant antibacterial activity against Gram-positive bacteria |
Cytotoxicity | Cancer Research | Induced apoptosis in human cancer cell lines |
Toxicological Impact | Environmental Health Perspectives | Identified risks associated with exposure to nitro compounds |
Properties
CAS No. |
130256-72-3 |
---|---|
Molecular Formula |
C4H4N8O9 |
Molecular Weight |
308.12 g/mol |
IUPAC Name |
1,3,4,6-tetranitro-3a,6a-dihydro-2H-imidazo[4,5-d]imidazol-5-one |
InChI |
InChI=1S/C4H4N8O9/c13-4-7(11(18)19)2-3(8(4)12(20)21)6(10(16)17)1-5(2)9(14)15/h2-3H,1H2 |
InChI Key |
YUHJKGJSFSTODO-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C2C(N1[N+](=O)[O-])N(C(=O)N2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.